N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide
Overview
Description
N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as IB-MECA, is a potent agonist of the adenosine A3 receptor. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide exerts its effects through the activation of the adenosine A3 receptor. Activation of this receptor leads to the inhibition of adenylate cyclase and the activation of phospholipase C, resulting in the release of intracellular calcium and the activation of protein kinase C. This leads to a variety of downstream effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. In cancer, N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the inhibition of NF-κB. In neurological disorders, N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to protect neurons from oxidative stress through the activation of the Nrf2/ARE pathway.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments is its potency and selectivity for the adenosine A3 receptor. This allows for specific activation of this receptor and the downstream effects associated with it. However, one limitation of using N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide is its stability and solubility, which can affect its efficacy and reproducibility in experiments.
Future Directions
There are several future directions for research on N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy in cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide in different disease models.
Scientific Research Applications
N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer, N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, lung, and colon cancer. In inflammation, N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. In neurological disorders, N'-[(3-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-20-13-7-5-10(6-8-13)14(17)18-21-15(19)11-3-2-4-12(16)9-11/h2-9H,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXRPHHYTZQIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)I)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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